Celivarone

Übersicht

Beschreibung

Celivarone is a non-iodinated benzofuran derivative that has been investigated for its potential use in antiarrhythmic therapy. It is structurally related to amiodarone and dronedarone, which are well-known antiarrhythmic agents. This compound has been studied for its ability to manage various types of cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Celivaron umfasst mehrere Schritte, beginnend mit dem entsprechenden Benzofuranderivat. Die wichtigsten Schritte beinhalten:

Bildung des Benzofuran-Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Benzofuranrings.

Einführung der Butylgruppe: Dies wird durch Alkylierungsreaktionen erreicht.

Anbindung der Dibutylamino-propylgruppe: Dieser Schritt beinhaltet die Reaktion des Benzofuranderivats mit einem Dibutylamino-propylhalogenid unter basischen Bedingungen.

Bildung des Carboxylesters: Dies erfolgt durch Veresterung der Carboxylgruppe mit Isopropanol.

Industrielle Produktionsverfahren: Die industrielle Produktion von Celivaron würde wahrscheinlich ähnlichen Synthesewegen folgen, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren für effizienten Wärme- und Stofftransport und den Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten und Ausbeuten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Celivaron unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: Celivaron kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Benzofuranring zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können eingesetzt werden, um verschiedene Substituenten am Benzofuranring einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Nucleophile werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

Atrial Fibrillation and Atrial Flutter

Celivarone has been evaluated in clinical trials for its effectiveness in maintaining sinus rhythm in patients with AF and atrial flutter. The MAIA trial involved 673 patients who were randomized to receive different dosages of this compound or amiodarone following cardioversion. Results indicated that while lower doses of this compound showed a reduction in symptomatic recurrences of AF/AFL compared to placebo, the overall efficacy in maintaining sinus rhythm was not statistically significant across treatment groups .

Ventricular Arrhythmias

The ALPHEE study focused on patients with implantable cardioverter-defibrillators (ICDs) who had experienced ventricular tachycardia or ventricular fibrillation. This trial assessed the ability of this compound to prevent ICD interventions or sudden cardiac death. Findings revealed no significant difference in the rates of appropriate ICD shocks between this compound and placebo groups. Specifically, 67% of patients in the this compound 50 mg group experienced ICD interventions compared to 61.5% in the placebo group, indicating a lack of efficacy .

Safety Profile

Across various studies, this compound has shown a satisfactory safety profile. Adverse events were reported at rates comparable to placebo, suggesting that while this compound may not be effective, it is generally well-tolerated by patients . This aspect is critical for its potential use as an adjunct therapy for patients unable to tolerate other antiarrhythmic medications.

Comparative Efficacy Data

The following table summarizes key findings from major clinical trials involving this compound:

Case Study: MAIA Trial

In this trial, patients receiving this compound at lower doses reported fewer symptomatic recurrences of AF compared to those on placebo. However, the overall maintenance of sinus rhythm was not significantly improved when compared to higher doses or amiodarone.

Case Study: ALPHEE Trial

This study highlighted that while this compound did not significantly reduce the rate of ICD interventions compared to placebo, it demonstrated a tolerable safety profile across all dosage groups. The findings suggest a need for further research into alternative therapies for patients with high-risk arrhythmias who require additional antiarrhythmic support.

Wirkmechanismus

Celivarone exerts its effects through a multifactorial mechanism of action. It blocks sodium, calcium, and potassium channels, as well as beta-receptors, in a dose-dependent manner. This leads to the stabilization of cardiac cell membranes and the prevention of abnormal electrical activity in the heart. The molecular targets include various ion channels and receptors involved in cardiac excitability and conduction .

Vergleich Mit ähnlichen Verbindungen

Celivaron ähnelt anderen Antiarrhythmika wie Amiodaron und Dronedarone. Es hat jedoch einige einzigartige Eigenschaften:

Nicht-jodiert: Im Gegensatz zu Amiodaron enthält Celivaron kein Jod, wodurch das Risiko von schilddrüsenbedingten Nebenwirkungen reduziert wird.

Reduzierte Lipophilie: Im Vergleich zu Amiodaron weist Celivaron eine geringere Lipophilie auf, was zu geringeren Gewebsanreicherungen und Nebenwirkungen führen kann.

Mehrfach-Ionenkanalblockade: Celivaron blockiert mehrere Ionenkanäle, ähnlich wie Dronedarone, jedoch mit einem anderen Aktivitätsprofil

Ähnliche Verbindungen:

Amiodaron: Ein weit verbreitetes Antiarrhythmikum mit einem breiten Wirkungsspektrum.

Dronedarone: Ein nicht-jodiertes Derivat von Amiodaron mit ähnlichen Antiarrhythmie-Eigenschaften.

Sotalol: Ein Betablocker mit zusätzlicher Kaliumkanal-blockierender Aktivität

Biologische Aktivität

Celivarone, a non-iodinated benzofuran derivative, is an experimental antiarrhythmic drug under investigation for its potential to treat various cardiac arrhythmias, particularly atrial fibrillation (AF) and atrial flutter (AFL). It shares structural similarities with established antiarrhythmics like amiodarone and dronedarone but aims to provide similar therapeutic benefits without the associated thyroid toxicity.

This compound exhibits a multifaceted mechanism of action, which includes:

- Ion Channel Modulation : It blocks multiple ion channels including:

- Beta-Receptor Inhibition : It inhibits β1-adrenergic receptors, contributing to its antiarrhythmic effects.

The drug’s action leads to prolonged PQ intervals and decreased myocardial cell shortening, indicating effective channel blockade. This results in longer action potential durations and reduced heart rate variability, essential for managing arrhythmias .

Overview of Clinical Studies

Several clinical trials have assessed the efficacy of this compound in maintaining sinus rhythm and converting AF/AFL:

-

MAIA Trial :

- Participants : 673 patients with AF/AFL.

- Dosing : this compound (50, 100, 200, or 300 mg once daily) vs. amiodarone vs. placebo.

- Results : No significant difference in time to AF/AFL relapse was observed. However, lower doses of this compound showed fewer symptomatic recurrences compared to placebo .

- CORYFEE Study :

- ICD Study :

Summary of Findings

| Study Name | Participants | Dosing | Key Findings |

|---|---|---|---|

| MAIA Trial | 673 | This compound (50-300 mg), Amiodarone, Placebo | No significant difference in relapse time; lower doses had fewer symptomatic recurrences |

| CORYFEE | 150 | This compound (300 or 600 mg), Placebo | No significant difference in conversion rates |

| ICD Study | 153 | This compound (100 or 300 mg), Placebo | More heart failure events; not statistically significant |

Potential Applications

This compound's unique profile suggests several potential applications beyond AF/AFL treatment:

- Hypertension Management : Preliminary studies indicate that this compound may inhibit hypertension induced by angiotensin II and phenylephrine without direct receptor affinity .

- Genetic Arrhythmias : Its ability to target multiple ion channels makes it a candidate for treating genetic arrhythmias linked to ion channel mutations .

Safety Profile

This compound is noted for its favorable safety profile compared to traditional antiarrhythmics like amiodarone:

Eigenschaften

IUPAC Name |

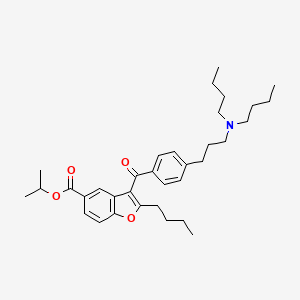

propan-2-yl 2-butyl-3-[4-[3-(dibutylamino)propyl]benzoyl]-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3/h15-20,24-25H,6-14,21-23H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCENNVQCOZQSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960620 | |

| Record name | Celivarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401925-43-7 | |

| Record name | Celivarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401925-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celivarone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401925437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celivarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celivarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 401925-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELIVARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K45001587E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.